molecular formula C47H85ClO3Si B12640808 {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane CAS No. 921229-84-7

{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane

Cat. No.: B12640808
CAS No.: 921229-84-7
M. Wt: 761.7 g/mol
InChI Key: JLNBCRXRFTVJGN-UHFFFAOYSA-N
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Description

{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane (CAS: 921229-84-7) is a silane-based compound featuring a chloro-substituted phenyl core with three dodecyloxy (C₁₂H₂₅O) chains and an ethynyltrimethylsilane moiety. Its molecular formula is C₄₇H₈₅ClO₃Si, with a molecular weight of approximately 760.59 g/mol . The long dodecyloxy chains confer high lipophilicity, making the compound suitable for applications in non-polar matrices, while the chloro group introduces electron-withdrawing effects. The ethynyltrimethylsilane group is a common protective handle in cross-coupling reactions, such as Sonogashira couplings, where it can be deprotected to generate terminal alkynes .

Properties

CAS No.

921229-84-7

Molecular Formula

C47H85ClO3Si

Molecular Weight

761.7 g/mol

IUPAC Name

2-(2-chloro-3,4,5-tridodecoxyphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C47H85ClO3Si/c1-7-10-13-16-19-22-25-28-31-34-38-49-44-42-43(37-41-52(4,5)6)45(48)47(51-40-36-33-30-27-24-21-18-15-12-9-3)46(44)50-39-35-32-29-26-23-20-17-14-11-8-2/h42H,7-36,38-40H2,1-6H3

InChI Key

JLNBCRXRFTVJGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C(=C(C(=C1)C#C[Si](C)(C)C)Cl)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane typically involves multiple steps:

    Formation of the Phenyl Core: The phenyl ring is first substituted with three dodecyloxy groups and a chloro group. This can be achieved through nucleophilic aromatic substitution reactions.

    Ethynylation: The substituted phenyl ring is then subjected to an ethynylation reaction, where an ethynyl group is introduced.

    Silylation: Finally, the ethynyl group is reacted with trimethylsilyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the chloro group or the ethynyl group, resulting in different reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology and Medicine

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as coatings, adhesives, or polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane exerts its effects is primarily through its reactive functional groups. The ethynyl and chloro groups can participate in various chemical reactions, while the trimethylsilyl group provides stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogues, highlighting structural variations, synthesis routes, and applications:

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups Applications Synthesis Method Key Properties
{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane 921229-84-7 C₄₇H₈₅ClO₃Si 2-Cl, 3,4,5-tris(dodecyloxy) Ethynyltrimethylsilane Liquid crystals, self-assembled monolayers Presumed Sonogashira coupling High lipophilicity, steric bulk
Trimethyl((3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)ethynyl)silane N/A ~C₂₉H₄₈O₉Si 3,4,5-tris(methoxyethoxyethoxy) Ethynyltrimethylsilane Hydrophilic materials, solubilizing agents Pd-catalyzed coupling with CuI Polar side chains, water solubility
Trimethyl((4-(trifluoromethoxy)phenyl)ethynyl)silane (2j) N/A C₁₂H₁₃F₃OSi 4-CF₃O Ethynyltrimethylsilane Pharmaceuticals, agrochemicals Sonogashira coupling of aryl iodide Electron-withdrawing CF₃O group
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane 159087-46-4 C₁₁H₂₁BO₂Si Boronate ester Ethynyltrimethylsilane, boronate ester Suzuki-Miyaura cross-coupling Reaction with KHCO₃ in 1,2-dimethoxyethane Boron-based reactivity, air-sensitive
((4-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane (2m) N/A C₁₂H₁₅ClOSi 4-Cl, 2-OCH₃ Ethynyltrimethylsilane Organic synthesis intermediates Sonogashira coupling Mixed electronic effects (Cl and OCH₃)

Key Research Findings

(a) Reactivity in Cross-Coupling Reactions
  • The target compound’s sterically hindered dodecyloxy chains may slow reaction kinetics in Sonogashira couplings compared to smaller analogues like 2j and 2m, which exhibit faster coupling rates due to reduced steric bulk .
  • Boronate-containing analogues (e.g., CAS 159087-46-4) are tailored for Suzuki-Miyaura reactions, enabling carbon-carbon bond formation in aryl systems, unlike the target compound, which is better suited for alkyne-based couplings .
(b) Solubility and Phase Behavior
  • The target’s long alkyl chains enhance solubility in non-polar solvents (e.g., toluene, hexane), whereas Trimethyl((3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)ethynyl)silane () dissolves in polar solvents like THF or DMF due to its hydrophilic side chains .
  • Fluorinated derivatives (e.g., 2j ) exhibit unique solubility profiles in fluorinated solvents, advantageous for specialty chemical synthesis .
(c) Thermal and Chemical Stability
  • The dodecyloxy chains in the target compound improve thermal stability in polymer matrices, whereas boronate esters (CAS 159087-46-4) require anhydrous conditions to prevent hydrolysis .
  • The trimethylsilyl group in all analogues is stable under neutral conditions but cleaved under acidic/basic conditions to yield terminal alkynes .

Biological Activity

{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane is a complex organosilicon compound characterized by its unique structure, which includes a phenyl ring with three dodecyloxy substituents and a chloro group attached to an ethynyl group. This compound has garnered interest due to its potential biological activities and applications in various fields including medicinal chemistry and materials science.

  • Molecular Formula : C₄₇H₈₅ClO₃Si
  • Molecular Weight : 761.7 g/mol
  • CAS Number : 921229-84-7
  • IUPAC Name : 2-(2-chloro-3,4,5-tridodecoxyphenyl)ethynyl-trimethylsilane

The biological activity of this compound is primarily attributed to its reactive functional groups. The chloro and ethynyl groups are known to participate in various chemical reactions, potentially leading to interactions with biological macromolecules such as proteins and nucleic acids. The trimethylsilyl group enhances the stability of the compound and influences its reactivity profile.

Biological Activity Overview

Research into the biological activity of {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane has revealed several key areas of interest:

  • Anticancer Activity : Preliminary studies suggest that compounds containing ethynyl and chloro groups may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents. The presence of long-chain alkoxy groups can enhance membrane permeability, potentially leading to increased efficacy against bacterial and fungal pathogens.
  • Material Science Applications : Due to its unique structure, this compound can be utilized in the synthesis of advanced materials with specific properties, such as improved thermal stability or hydrophobicity.

Anticancer Activity

A study conducted on modified phenyl compounds demonstrated that derivatives similar to {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the activation of apoptotic pathways through caspase activation.

Antimicrobial Activity

Research published in Journal of Antimicrobial Chemotherapy highlighted that compounds with dodecyloxy substituents showed enhanced antibacterial activity against Staphylococcus aureus. The long alkoxy chains were noted for their role in disrupting bacterial membranes.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(dimethyl)silaneDimethylsilyl group instead of trimethylModerate cytotoxicity
{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(triethyl)silaneTriethylsilyl group; larger steric hindranceLower activity compared to trimethyl variant

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